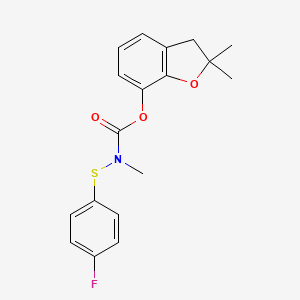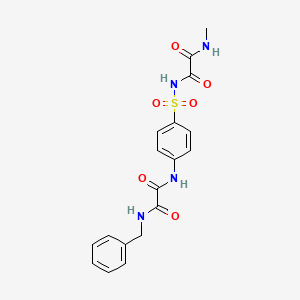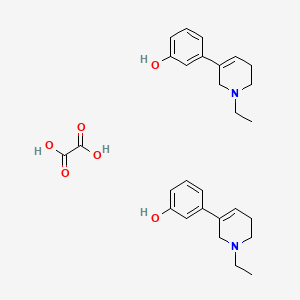
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is a chemical compound that belongs to the class of tetrahydropyridines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research. The structure of this compound includes a tetrahydropyridine ring attached to a phenol group, with an oxalate ester linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate typically involves the following steps:
Formation of the Tetrahydropyridine Ring: This can be achieved through the hydrogenation of pyridine derivatives under specific conditions, such as using a palladium catalyst in the presence of hydrogen gas.
Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the tetrahydropyridine intermediate.
Formation of the Oxalate Ester: The final step involves the esterification of the phenol-tetrahydropyridine compound with oxalic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Piperidine derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Applications De Recherche Scientifique
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate involves its interaction with specific molecular targets. The phenol group can interact with enzymes and receptors, while the tetrahydropyridine ring can modulate the activity of neurotransmitters. The oxalate ester linkage may also play a role in the compound’s stability and bioavailability.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol: Lacks the oxalate ester linkage.
3-(1-Methyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate: Contains a methyl group instead of an ethyl group.
Uniqueness
3-(1-Ethyl-1,2,5,6-tetrahydropyridin-3-yl)phenol oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxalate ester linkage may enhance its stability and solubility, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
83010-53-1 |
|---|---|
Formule moléculaire |
C28H36N2O6 |
Poids moléculaire |
496.6 g/mol |
Nom IUPAC |
3-(1-ethyl-3,6-dihydro-2H-pyridin-5-yl)phenol;oxalic acid |
InChI |
InChI=1S/2C13H17NO.C2H2O4/c2*1-2-14-8-4-6-12(10-14)11-5-3-7-13(15)9-11;3-1(4)2(5)6/h2*3,5-7,9,15H,2,4,8,10H2,1H3;(H,3,4)(H,5,6) |
Clé InChI |
DAPNDNFTIBAMPM-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC=C(C1)C2=CC(=CC=C2)O.CCN1CCC=C(C1)C2=CC(=CC=C2)O.C(=O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


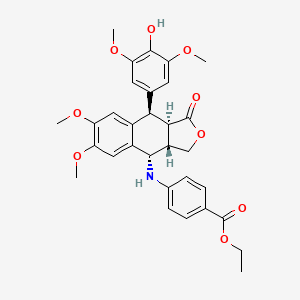
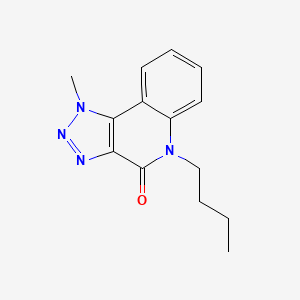
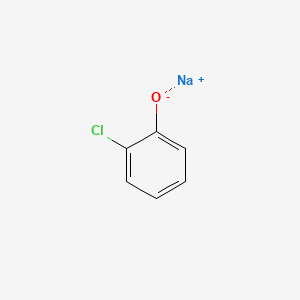
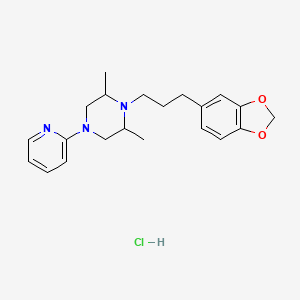
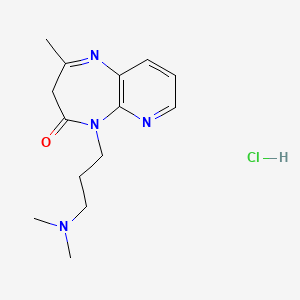
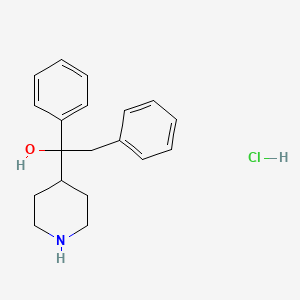
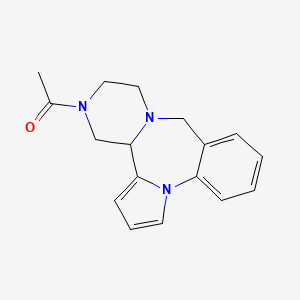

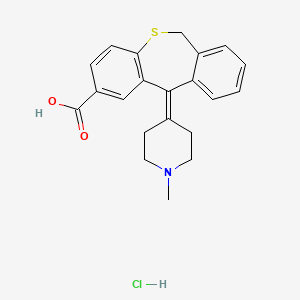

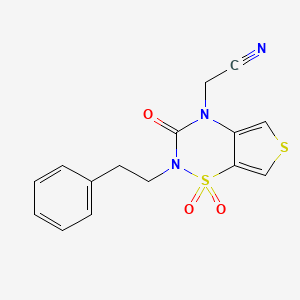
![7-[4-[4-(7-hydroxy-1-benzothiophen-4-yl)piperazin-1-yl]butoxy]-1H-quinolin-2-one](/img/structure/B12755391.png)
